Quantifiable Molecular Distinction: Structural Complexity of Dialdehyde vs. Harmine and Harmaline
Dialdehyde (CAS 85955-83-5) is defined by a complex molecular structure (C₂₁H₂₄N₂O₄) featuring a β-carboline core, a C5 side chain with an ester group, and a terminal alkene, which is significantly larger and more complex than its in-class analogs harmine (C₁₃H₁₂N₂O) and harmaline (C₁₃H₁₄N₂O) [1]. This structural divergence provides a quantifiable basis for differentiation in analytical and synthetic workflows. The higher molecular weight (368.4 g/mol vs. 212.25 and 214.26 g/mol, respectively) and unique IUPAC name reflect a distinct chemical space, enabling clear chromatographic and mass spectrometric resolution, which is critical for studies of alkaloid metabolism and biosynthesis [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 368.4 g/mol |
| Comparator Or Baseline | Harmine (212.25 g/mol); Harmaline (214.26 g/mol) |
| Quantified Difference | Higher molecular weight by 156.15 g/mol and 154.14 g/mol, respectively. |
| Conditions | Data derived from authoritative database entries (ChEBI, PubChem). |
Why This Matters
This significant difference in molecular weight confirms that Dialdehyde is not interchangeable with simpler harmala alkaloids and mandates its specific procurement for studies on complex indole alkaloid biosynthesis or metabolism.
- [1] ChEBI. CHEBI:4484 - Dialdehyde 11678; CHEBI:28121 - Harmine; CHEBI:28172 - Harmaline. Available at: https://www.ebi.ac.uk/chebi/ (Accessed April 17, 2026). View Source
